(R)-1-Boc-2-苄基哌嗪

描述

(R)-1-Boc-2-benzylpiperazine is a compound that belongs to the benzylpiperazine class of chemicals. Benzylpiperazines are a type of psychoactive compound that have been increasingly encountered on the clandestine market, with some members of this class possessing addictive properties . The structure of benzylpiperazines can be elucidated using various spectroscopic methods, such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and others .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine has been described, which involves diastereomeric oxazolidine derivatives as key intermediates . Additionally, a practical synthesis method for a benzyl derivative of a piperazine compound has been reported, which is efficient and suitable for large-scale production .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be complex and is often determined using crystallography and spectroscopic techniques. For example, the crystal structure of 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione has been solved, revealing a three-dimensional network of hydrogen bonds and π-π interactions that contribute to crystal stabilization .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. The Scholl reaction has been investigated for the synthesis of borazine-substituted molecules, although it resulted in an insoluble polymer rather than the desired product . The reductive alkylation of 1-methylpiperazine has been used to synthesize key intermediates for pharmaceutical compounds such as imatinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can be influenced by their molecular structure. For instance, the substitution of a central benzene ring by a borazine unit can significantly change the computed IR vibrational spectrum . The binding characteristics of piperazine derivatives to proteins such as bovine serum albumin (BSA) have been studied using fluorescence spectroscopy, revealing insights into the pharmacokinetic mechanisms of these drugs .

科学研究应用

合成和光谱性质

使用Boc-L-氨基酸和N-苄氧基甘氨酸甲酯制备的1-羟基哌嗪-2,5-二酮表现出(R)-1-Boc-2-苄基哌嗪在合成化学中的潜力。这些化合物显示出与相应哌嗪二酮类似的光谱性质,表明它们在研究分子结构和反应中的实用性(Akiyama et al., 1989)。

有机/无机混合物

对苯衍生物的研究,包括与(R)-1-Boc-2-苄基哌嗪类似的结构,突显了它们在基础和应用化学中的重要性。这些化合物在生物医学研究和材料科学中找到应用,表明(R)-1-Boc-2-苄基哌嗪在不同领域的潜在用途(Marwitz et al., 2009)。

抗疟活性

从包括(R)-1-Boc-2-苄基哌嗪在内的化合物合成的羟乙基哌嗪衍生物已被评估其抗疟活性。其中一些化合物对氯喹耐药疟原虫Plasmodium falciparum表现出中等活性,在高浓度下不显示细胞毒性(Cunico et al., 2009)。

机理和结构研究

与(R)-1-Boc-2-苄基哌嗪相关的N-Boc-N-(对甲氧基苯基)苄胺的对映选择性去质子化显示了这类化合物在研究有机化学中的反应机理和立体化学中的相关性(Faibish等,1997)。

聚(ADP-核糖)聚合酶抑制剂合成

与(R)-1-Boc-2-苄基哌嗪有结构关联的(R)-Boc-2-甲基脯氨酸已被合成并用于生产Veliparib,一种聚(ADP-核糖)聚合酶抑制剂。这表明了(R)-1-Boc-2-苄基哌嗪在合成药物,特别是在癌症治疗开发中的潜在应用(Kolaczkowski et al., 2019)。

环[Asp-Ser]二肽二酮合成

对未保护的N-苄基丝氨酸甲酯进行选择性O-酰化,这个过程与(R)-1-Boc-2-苄基哌嗪相关,已被用于合成对映异构的环[Asp-N-Bn-Ser]二肽二酮。这展示了这类化合物在肽化学中的作用以及它们在合成复杂环肽中的潜力(Marchini et al., 2010)。

保护β-羟基天冬氨酸的制备

(R)-1-Boc-2-苄基哌嗪及相关化合物已被用于制备β-羟基天冬氨酸衍生物,这对固相肽合成至关重要。这展示了它在肽合成和药物开发中的重要性(Wagner & Tilley, 1990)。

硼-氮掺杂碳支架

硼氮烷及其衍生物在碳支架中的应用,这些结构与(R)-1-Boc-2-苄基哌嗪相关,突显了(R)-1-Boc-2-苄基哌嗪在材料科学和可持续能源解决方案中的潜力(Bonifazi et al., 2015)。

脱氢偶联反应中的催化

已研究(R)-1-Boc-2-苄基哌嗪相关化合物在催化中的作用,特别是在脱氢偶联反应中,展示了它们在创建复杂分子结构如氨基硼烷和硼氮烷中的重要性(Kawano et al., 2009)。

属性

IUPAC Name |

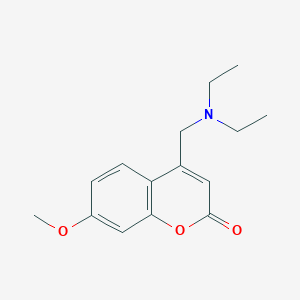

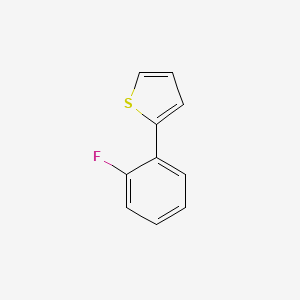

tert-butyl (2R)-2-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHUJCLUFLGCI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647569 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947684-78-8 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)